molecular formula C10H10ClN B1365084 2-(4-Chlorophenyl)-2-methylpropanenitrile CAS No. 30568-32-2

2-(4-Chlorophenyl)-2-methylpropanenitrile

Cat. No.: B1365084
CAS No.: 30568-32-2
M. Wt: 179.64 g/mol
InChI Key: GQOLYABRQATDOI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylpropanenitrile is a nitrile-containing organic compound characterized by a central branched carbon chain (2-methylpropane backbone) attached to a 4-chlorophenyl group. Its molecular formula is C₁₀H₁₀ClN, with a molecular weight of 179.65 g/mol.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOLYABRQATDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273651
Record name 4-Chloro-α,α-dimethylbenzeneacetonitrile
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30568-32-2
Record name 4-Chloro-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30568-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Chloro-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2-methylpropanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+AcetonitrileBaseThis compound\text{4-Chlorobenzyl chloride} + \text{Acetonitrile} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzyl chloride+AcetonitrileBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Electrophilic Aromatic Substitution: Nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4)

Major Products

    Hydrolysis: 2-(4-Chlorophenyl)-2-methylpropanoic acid or 2-(4-Chlorophenyl)-2-methylpropanamide

    Reduction: 2-(4-Chlorophenyl)-2-methylpropanamine

    Electrophilic Aromatic Substitution: Various substituted derivatives of the 4-chlorophenyl group

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can also undergo metabolic transformations, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(4-Chlorophenyl)-2-methylpropanenitrile and related nitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Use References
This compound C₁₀H₁₀ClN 179.65 Branched propane backbone, 4-Cl-phenyl, nitrile Likely intermediate or precursor N/A
Procyazine (herbicide) C₁₀H₁₃ClN₆ 258.71 Triazine ring, cyclopropylamino group, nitrile Herbicide (controls grasses)
2-(4-Chlorophenyl)hexanenitrile C₁₂H₁₄ClN 207.70 Linear hexane chain, 4-Cl-phenyl, nitrile Agrochemical synthesis
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride C₁₂H₁₆ClN₂·HCl 258.20 Dimethylamino group, butyronitrile, hydrochloride salt Pharmaceutical intermediate
Myclobutanil (fungicide) C₁₅H₁₇ClN₄ 288.78 Triazole ring, 4-Cl-phenyl, nitrile Fungicide (controls powdery mildew)
2-(4-Chloro-2-(trimethylsilylethynyl)phenyl)propanenitrile C₁₄H₁₆ClNSi 261.83 Trimethylsilyl ethynyl group, nitrile Specialty chemical synthesis

Key Differences and Implications

Functional Group Complexity: Procyazine incorporates a triazine ring and cyclopropylamino group, enhancing its herbicidal activity by targeting plant acetolactate synthase (ALS) enzymes . In contrast, the simpler structure of this compound lacks these moieties, limiting its direct pesticidal utility. Myclobutanil contains a triazole ring, which inhibits fungal ergosterol biosynthesis, making it a potent fungicide . The absence of heterocyclic systems in the target compound suggests divergent biological targets.

Chain Length and Substituents: 2-(4-Chlorophenyl)hexanenitrile’s linear hexane chain increases hydrophobicity compared to the branched propane backbone of the target compound. This property may enhance its penetration into plant cuticles in agrochemical formulations .

Solubility and Stability: The hydrochloride salt form of 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile () improves water solubility, making it suitable for pharmaceutical formulations. The target compound, lacking ionizable groups, is likely less soluble in aqueous media . Myclobutanil’s triazole ring improves photostability compared to simpler nitriles, a critical factor in outdoor agricultural use .

Application Contexts

  • Agrochemicals : Compounds like procyazine and myclobutanil are optimized for specific biological targets (e.g., ALS inhibition or ergosterol biosynthesis), whereas the target compound may serve as a synthetic intermediate for such molecules .
  • Pharmaceuticals: The dimethylamino-substituted derivative () highlights the role of nitriles in drug discovery, particularly in modulating pharmacokinetic properties .
  • Specialty Chemicals: The trimethylsilyl-modified nitrile () demonstrates adaptability in organometallic chemistry and advanced material synthesis .

Biological Activity

2-(4-Chlorophenyl)-2-methylpropanenitrile, also known by its CAS number 30568-32-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorophenyl group attached to a nitrile functional group. Its molecular formula is C10H10ClNC_{10}H_{10}ClN. The presence of the chlorophenyl moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for these effects were determined to be in the micromolar range, suggesting significant potency against cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
  • Alteration of Cell Cycle Dynamics : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G1 phase, preventing further progression and proliferation of cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines highlighted the cytotoxic effects of this compound. MCF-7 cells treated with varying concentrations showed a dose-dependent decrease in viability, with an IC50 value calculated at approximately 15 µM after 48 hours of exposure.

Data Summary

Biological ActivityTarget Organism/Cell LineObserved EffectIC50/MIC (µg/mL or µM)
AntimicrobialStaphylococcus aureusGrowth inhibitionMIC: 64
AntimicrobialEscherichia coliGrowth inhibitionMIC: 128
CytotoxicityMCF-7 (breast cancer)Induced apoptosisIC50: 15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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